1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrClF3OS and a molecular weight of 347.58 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethylthio groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one typically involves the bromination of 1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one. The reaction is carried out under controlled conditions using bromine or a brominating agent in the presence of a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The trifluoromethylthio group enhances the compound’s reactivity by stabilizing the transition state during chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)ethanone: Similar structure but with an ethanone group instead of a propanone group.
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)butan-2-one: Similar structure but with a butanone group instead of a propanone group.
Uniqueness
1-Bromo-1-(3-chloro-4-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific combination of bromine, chlorine, and trifluoromethylthio groups, which confer distinct reactivity and stability properties. This makes it a valuable intermediate in the synthesis of various organic compounds .
Properties
Molecular Formula |
C10H7BrClF3OS |
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Molecular Weight |
347.58 g/mol |
IUPAC Name |
1-bromo-1-[3-chloro-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrClF3OS/c1-5(16)9(11)6-2-3-8(7(12)4-6)17-10(13,14)15/h2-4,9H,1H3 |
InChI Key |
WVLUVGUZUOTCLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC(F)(F)F)Cl)Br |
Origin of Product |
United States |
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